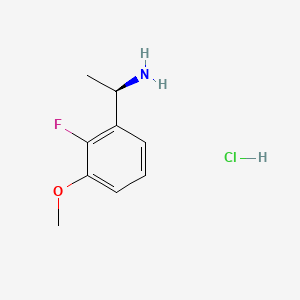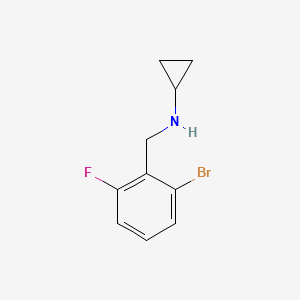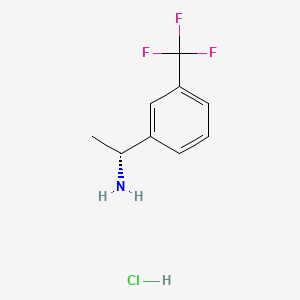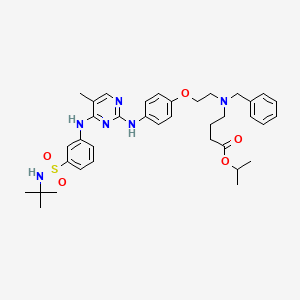
Dimethyl-4-Fluor-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzol-1,2-dicarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate is a useful research compound. Its molecular formula is C16H20BFO6 and its molecular weight is 338.138. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthesereaktionen
Diese Verbindung ist ein wichtiger Reaktionszwischenprodukt in organischen Synthesereaktionen . Es hat viele Anwendungen in Kohlenstoff-Kohlenstoff-Kupplungs- und Kohlenstoff-Hetero-Kupplungsreaktionen .
Bor-Neutroneneinfangtherapie
Aufgrund seiner einzigartigen Struktur weist es eine gute biologische Aktivität und pharmakologische Wirkungen auf. Es wird häufig in der Bor-Neutroneneinfangtherapie eingesetzt .
Arzneimitteltransportpolymere
Diese Verbindung wird in Feedback-gesteuerten Arzneimitteltransportpolymeren in der Krebsbehandlung eingesetzt .
Suzuki-Reaktion
Arylborsäure ist wirtschaftlich und leicht zu erhalten und stabil gegenüber Wasser und Luft. Sie ist eines der wichtigen Nukleophile in der Suzuki-Reaktion und hat ein breites Anwendungsspektrum .
Fluorhaltige Medikamente
Die starke Elektronegativität von Fluoratomen verstärkt die Affinität zu Kohlenstoff, daher haben fluorhaltige Medikamente die Vorteile einer hohen biologischen Aktivität, starken Stabilität und Arzneimittelresistenz .
Amidlokalanästhetika
Amidlokalanästhetika werden in der klinischen Krebsoperation häufig eingesetzt. In-vivo-Studien und klinische Daten zeigen, dass die Verwendung von Amidlokalanästhetika möglicherweise gut für die Krebsbehandlung ist und ein gutes Anwendungspotenzial hat .
Kristallstrukturanalyse
Die Einkristallstruktur der Titelverbindung wird durch Röntgenbeugung gemessen und kristallographischen und konformationellen Analysen unterzogen .
Dichtefunktionaltheorie (DFT)-Studien
Die Dichtefunktionaltheorie (DFT) wird verwendet, um die Molekülstruktur weiter zu berechnen und mit den Röntgenwerten zu vergleichen . Das Ergebnis der Konformationsanalyse zeigt, dass die durch DFT optimierte Molekülstruktur mit der durch Einkristall-Röntgenbeugung bestimmten Einkristallstruktur identisch ist
Wirkmechanismus
Target of Action
Compounds with similar structures are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that their targets could be diverse depending on the specific application .
Mode of Action
Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with their targets through covalent bonding . The boron atom in these compounds can form a stable covalent bond with a hydroxyl group in the target molecule, leading to changes in the target’s structure and function .
Biochemical Pathways
Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that they could affect a wide range of biochemical pathways depending on the specific application .
Pharmacokinetics
The compound’s boronic acid group could potentially enhance its bioavailability by forming stable covalent bonds with target molecules .
Result of Action
The compound’s ability to form stable covalent bonds with target molecules could potentially lead to changes in the target’s structure and function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action, efficacy, and stability . For example, the compound’s boronic acid group is known to be sensitive to changes in pH, which could affect its ability to form stable covalent bonds with target molecules .
Eigenschaften
IUPAC Name |
dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFO6/c1-15(2)16(3,4)24-17(23-15)11-7-9(13(19)21-5)10(8-12(11)18)14(20)22-6/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLIROXWJZVXBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682264 |
Source


|
| Record name | Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-29-1 |
Source


|
| Record name | Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)
![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)
![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)


![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)
![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)






